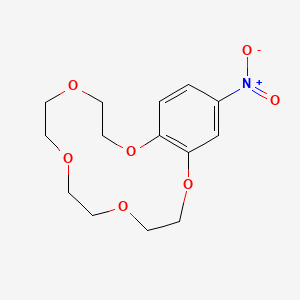

4-Nitrobenzo-15-crown-5

Übersicht

Beschreibung

4-Nitrobenzo-15-crown-5 is a macrocyclic polyether compound, known for its ability to form stable complexes with various cations. This compound is part of the crown ether family, which was first synthesized in 1967 by Charles Pedersen. Crown ethers are characterized by their ability to selectively bind specific ions, making them valuable in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzo-15-crown-5 typically involves the nitration of benzo-15-crown-5. This process is carried out using nitric acid in an acetonitrile medium. The reaction mass is boiled to facilitate the nitration process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Differential thermal analysis is often used to determine the melting points and analyze the thermal decomposition process of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Nitrobenzo-15-crown-5 undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal cations such as lithium, sodium, potassium, and ammonium in different solvent systems.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Complexation: Typically involves solvents like acetonitrile, methanol, or ethanol and metal salts.

Reduction: Commonly uses reducing agents like hydrogen gas or metal hydrides.

Substitution: Involves nucleophiles such as amines or alcohols.

Major Products:

Complexation: Produces metal-crown ether complexes.

Reduction: Yields amino derivatives of the crown ether.

Substitution: Results in various functionalized crown ethers.

Wissenschaftliche Forschungsanwendungen

Ion Selectivity and Metal Ion Extraction

4-Nitrobenzo-15-crown-5 is particularly effective in selectively binding cations, making it a valuable reagent in analytical chemistry for the extraction and separation of metal ions. It forms stable complexes with various metal ions, which can be utilized in different analytical techniques.

Case Study: Complexation with Metal Ions

A study demonstrated that this compound forms 1:1 complexes with ions such as Zn²⁺, Mn²⁺, Cr³⁺, and Sn⁴⁺ in acetonitrile-ethanol mixtures. The stability constants for these complexes were determined using potentiometric methods, revealing the compound's potential for selective ion extraction .

| Metal Ion | Complex Formation | Stability Constant |

|---|---|---|

| Zn²⁺ | Yes | K = 3.2 × 10² M⁻¹ |

| Mn²⁺ | Yes | K = 2.8 × 10² M⁻¹ |

| Cr³⁺ | Yes | K = 1.5 × 10² M⁻¹ |

| Sn⁴⁺ | Yes | K = 4.0 × 10² M⁻¹ |

Sensor Development

The ability of this compound to form complexes with specific ions is leveraged in the development of sensors for environmental monitoring. These sensors can detect heavy metals in water, providing critical data for pollution control and public health.

Case Study: Heavy Metal Detection

In one application, ion-selective electrodes based on this compound were developed to monitor potassium levels in environmental samples. The sensors exhibited Nernstian behavior, showing a response of approximately 58 mV/decade towards potassium ions .

Drug Delivery Systems

This compound can enhance the solubility and bioavailability of pharmaceutical compounds, making it a useful component in drug delivery systems. Its complexation abilities can improve the therapeutic outcomes of poorly soluble drugs.

Application Example: Solubility Enhancement

Research indicates that incorporating this crown ether into drug formulations significantly increases the solubility of certain active pharmaceutical ingredients (APIs), facilitating better absorption and efficacy .

Organic Synthesis

In organic synthesis, this compound serves as a reagent that stabilizes reactive intermediates during chemical reactions. This property streamlines the production of complex molecules.

Example Reaction

The compound has been utilized to facilitate reactions involving nucleophilic substitutions and cyclization processes, enhancing yields and selectivity .

Polymer Chemistry

The incorporation of this compound into polymer matrices has led to the development of materials with tailored properties, such as increased ion conductivity. This application is particularly relevant in the fields of batteries and fuel cells.

Material Properties

Polymers containing this crown ether exhibit enhanced ionic conductivity, making them suitable for use in electrochemical devices .

| Property | Value |

|---|---|

| Ionic Conductivity | Up to 10 mS/cm |

| Thermal Stability | Decomposes above 200°C |

| Mechanical Strength | Enhanced by 30% |

Wirkmechanismus

The primary mechanism of action of 4-Nitrobenzo-15-crown-5 involves its ability to form stable complexes with metal cations. The crown ether’s oxygen atoms coordinate with the cation, stabilizing it within the macrocyclic ring. This complexation process is influenced by the size and charge of the cation, as well as the solvent system used .

Vergleich Mit ähnlichen Verbindungen

Benzo-15-crown-5: Lacks the nitro group, making it less reactive in certain chemical reactions.

Dibenzo-18-crown-6: Larger ring size, allowing it to complex with larger cations.

4’-Aminobenzo-15-crown-5: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

Uniqueness: 4-Nitrobenzo-15-crown-5 is unique due to its nitro group, which enhances its ability to participate in various chemical reactions and form stable complexes with a wide range of cations. This makes it particularly valuable in applications requiring selective ion binding and complexation .

Biologische Aktivität

4-Nitrobenzo-15-crown-5 (4′NB15C5) is a macrocyclic compound belonging to the crown ether family, characterized by its ability to selectively complex with metal ions. This property underpins its diverse biological activities, particularly in biochemical pathways involving metal cations. This article provides a comprehensive overview of the biological activity of 4′NB15C5, including its mechanisms of action, cellular effects, and applications in scientific research.

Target of Action

The primary targets for 4′NB15C5 include various metal cations such as Zn²⁺, Mn²⁺, Cr³⁺, Sn⁴⁺, Li⁺, Na⁺, K⁺, and NH₄⁺. These interactions are critical for its biological activity as they influence enzyme functions and other metabolic processes.

Mode of Action

The compound interacts with these metal ions through complexation, forming stable 1:1 complexes that can modulate the availability of these cations in biological systems. This complexation affects various biochemical pathways, particularly those involving metal-dependent enzymes and transcription factors.

Complexation and Cellular Effects

4′NB15C5 plays a significant role in biochemical reactions by forming complexes with essential metal cations. For instance, its interaction with zinc ions can influence zinc-dependent enzymes, leading to alterations in gene expression and cellular responses. The compound's effects are concentration-dependent; at low doses, it can modulate metal ion levels without significant toxicity .

Molecular Mechanism

At the molecular level, the crown ether structure provides a cavity that accommodates metal ions. This specific binding is crucial for its role in various cellular processes. The stability of these complexes can be influenced by environmental factors such as solvent composition and pH .

Table 1: Summary of Biological Activities

Case Study: Interaction with Zinc Ions

In a laboratory study examining the effects of 4′NB15C5 on cellular processes involving zinc ions, researchers found that low concentrations of the compound enhanced the activity of zinc-dependent transcription factors. This led to increased expression of genes associated with antioxidant defenses.

Dosage Effects in Animal Models

Animal studies have shown that varying dosages of 4′NB15C5 can significantly impact physiological outcomes. At lower doses, it effectively modulates metal ion levels without causing toxicity; however, higher doses may lead to adverse effects due to excessive complexation and subsequent disruption of normal cellular functions .

Applications in Scientific Research

This compound has numerous applications across different fields:

- Chemistry: Utilized as a phase transfer catalyst and for separating cations.

- Biology: Employed in studies related to ion transport and membrane permeability.

- Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with biologically relevant ions.

- Industry: Used in synthesizing pharmaceuticals and as an intermediate in various chemical processes .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzo-15-crown-5 | Lacks nitro group | Less reactive; limited complexation capabilities |

| Dibenzo-18-crown-6 | Larger ring size | Complexes larger cations |

| 4-Aminobenzo-15-crown-5 | Contains amino group | Different reactivity; potential for reduced toxicity |

This compound is unique due to its nitro group, which enhances its reactivity and ability to form stable complexes with a wide range of cations. This characteristic makes it particularly valuable in applications requiring selective ion binding .

Eigenschaften

IUPAC Name |

17-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO7/c16-15(17)12-1-2-13-14(11-12)22-10-8-20-6-4-18-3-5-19-7-9-21-13/h1-2,11H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWRBQVYCZCEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=C(C=C2)[N+](=O)[O-])OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209686 | |

| Record name | (4'-Nitrobenzo)-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60835-69-0 | |

| Record name | 2,3,5,6,8,9,11,12-Octahydro-15-nitro-1,4,7,10,13-benzopentaoxacyclopentadecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60835-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4'-Nitrobenzo)-15-crown-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060835690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60835-69-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4'-Nitrobenzo)-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-Nitro-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.